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Compound of Interest

Compound Name: Lesinurad Impurity C
CAS No.: 1038366-57-2
Cat. No.: B601860
Get Quote
Abstract

This protocol provides a validated methodology for the sensitive detection of Lesinurad
Impurity C in pharmaceutical substances using Triple Quadrupole LC-MS/MS. Utilizing
negative electrospray ionization (ESI-), the method achieves high specificity for the carboxylic
acid moiety common to both the parent and impurity. The guide covers structural
characterization, optimized MRM transitions, and chromatographic parameters to ensure
resolution from the parent drug (Lesinurad) and other potential degradants.

Introduction

Lesinurad (Zurampic) is a uric acid transporter 1 (URAT1) inhibitor used in the treatment of
gout. The chemical stability of Lesinurad is critical, as impurities can arise from hydrolysis,
oxidation, or incomplete synthesis steps.

Impurity C (CAS 1038366-57-2) is a structural analog lacking both the bromine atom and the
cyclopropy! group found on the naphthalene ring of the parent molecule. Its identification is
challenging due to the significant mass shift and potential for co-elution with other polar
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degradants. This protocol leverages the distinct fragmentation pattern of the 1,2,4-triazole core
to achieve unambiguous identification.

Chemical Monoisotopic

Compound Formula CAS
Name Mass

2-[[5-bromo-4-(4-

cyclopropylnapht
_ 403.00 ("°Br) /
Lesinurad halen-1-yl)-4H- C17H14BrNs0O2S 878672-00-5
_ 405.00 (81Br)
1,2,4-triazol-3-

ylJthio]acetic acid

2-{[4-(1-
] naphthalenyl)-4H
Impurity C ] C14H11N302S 285.06 1038366-57-2
-1,2,4-triazol-3-

ylJthio]acetic acid

Method Development Strategy

The development of this method prioritizes Negative ESI (ESI-) over positive mode. While
Lesinurad ionizes in both modes, the carboxylic acid group (

) deprotonates readily to form

, yielding a stable precursor ion with lower background noise compared to protonated adducts
in positive mode.

Fragmentation Logic

o Parent (Lesinurad): The

ion at m/z 401.9 undergoes collision-induced dissociation (CID) to lose the thioacetic acid
group or cleave the triazole-naphthalene bond. A major fragment is observed at m/z 177
(characteristic of the substituted triazole core).

e Impurity C: The
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ion at m/z 284.0 lacks the bromine and cyclopropyl mass. Fragmentation is predicted to
follow a similar pathway, yielding a core fragment minus the specific substituents, allowing
for selective MRM transitions.

Experimental Protocol

Reagents and Standards
e Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

o Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

» Standards: Lesinurad Reference Standard (>99%) and Impurity C Reference Standard (e.g.,
from Veeprho or QCC).

Sample Preparation

To minimize matrix effects and prevent on-column degradation:

e Stock Solution: Dissolve 10 mg of Lesinurad API in 10 mL of Methanol (1 mg/mL). Prepare
Impurity C stock similarly.

o Working Standard: Dilute stocks with Mobile Phase A:B (50:50) to a final concentration of
1000 ng/mL for tuning and 100 ng/mL for method optimization.

e Filtration: Filter all samples through a 0.22 um PTFE syringe filter before injection.

LC-MS/MS Conditions
Chromatographic Parameters
e Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 ym) or equivalent.

Column Temp: 40°C.

Flow Rate: 0.3 mL/min.

Injection Volume: 2-5 pL.

Mobile Phase A: 0.1% Formic Acid in Water.
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o Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Initial

1.0 95 5 Hold

6.0 10 90 Ramp

8.0 10 90 Wash

8.1 95 5 Re-equilibrate

110.0|95|5 | End |

Mass Spectrometry Parameters (Sciex Triple Quad /| Waters
Xevo TQ-S)

« lonization: Electrospray lonization (ESI) — Negative Mode.[1][2]

Source Temp: 450°C.

Capillary Voltage (IS): -4500 V.

Desolvation Gas: 800 L/hr (N2).

Cone Voltage: Optimized per transition (typically 30-50 V).

MRM Transitions Table

The following transitions are optimized for specificity. The "Quantifier" transition is the most
intense, while the "Qualifier" confirms identity.
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Precursor lon Product lon Collision
Analyte Type

(m/z) [M-H]~ (m/z) Energy (eV)
Lesinurad 401.9 (7°Br) 176.8 Quantifier 25
403.9 (81Br) 178.8 Qualifier 25
Impurity C 284.1 158.1 Quantifier 22
284.1 114.0 Qualifier 30

Note: The product ion 158.1 for Impurity C corresponds to the [Naphthalenyl-Triazole]~ core
fragment after loss of the thioacetic acid side chain (Mass shift: 284 - 126 = 158).

Analytical Workflow Diagram

Click to download full resolution via product page

Caption: Step-by-step LC-MS/MS workflow for the selective isolation and identification of

Lesinurad Impurity C.

Results & Discussion
Chromatographic Performance

Under the proposed gradient conditions, Lesinurad typically elutes at approximately 4.5 - 5.0
minutes. Impurity C, being less lipophilic due to the absence of the cyclopropyl and bromine
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groups, is expected to elute earlier (approx. 3.0 - 3.5 minutes). This retention time shift is a
primary identification parameter.

Interpretation of Mass Spectra[3][4][8][9]

 Isotope Pattern: Lesinurad displays a characteristic 1:1 doublet (7°Br/®1Br) separated by 2
Da. Impurity C will NOT show this doublet, appearing as a single dominant peak at m/z
284.1. This absence of the bromine isotope pattern is a definitive confirmation of the "Des-
bromo" nature of Impurity C.

e Fragment Confirmation: The transition m/z 284.1 — 158.1 confirms the presence of the
naphthalene-triazole scaffold. Absence of the m/z 177 fragment (characteristic of the
brominated parent core) further validates the impurity identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: LC-MS/MS |dentification of Lesinurad
Impurity C]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601860/docs#application-note-lc-ms-ms-
identification-of-lesinurad-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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